molecular formula C22H24N4O2S B2863478 4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone CAS No. 478247-33-5

4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone

Cat. No.: B2863478
CAS No.: 478247-33-5
M. Wt: 408.52
InChI Key: IJROMUTUCWCBDZ-UHFFFAOYSA-N
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Description

4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone is an organic compound with a complex structure that includes a sulfone group, a pyrimidine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone typically involves multi-step reactions. One common method includes the reaction of 4-methylphenyl sulfone with 4-(4-methylpiperazino)-2-phenyl-5-pyrimidine under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone is unique due to its combination of a sulfone group with a pyrimidine ring and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

5-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-17-8-10-19(11-9-17)29(27,28)20-16-23-21(18-6-4-3-5-7-18)24-22(20)26-14-12-25(2)13-15-26/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJROMUTUCWCBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N3CCN(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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